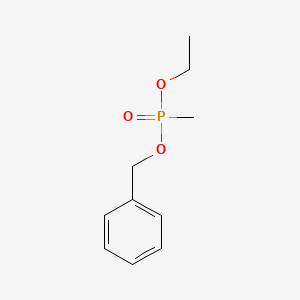

Benzyl ethyl methylphosphonate

Description

Significance of Organophosphorus Chemistry in Contemporary Chemical Research

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and dynamic field with profound implications across science and industry. longdom.orgbeilstein-journals.org These compounds are integral to numerous applications due to their unique chemical properties, which stem from phosphorus's ability to exist in various oxidation states and form a wide range of bonding structures. beilstein-journals.org

In contemporary research, organophosphorus compounds are indispensable. They are widely utilized in medicinal and agricultural chemistry, with over 80 phosphorus-containing drugs in clinical use and more than 300 types of phosphorus-based pesticides on the market. frontiersin.org Their applications extend to organic synthesis, where they serve as crucial reagents and ligands. For instance, phosphonates are key in olefination reactions, and phosphines are vital ligands in metal-catalyzed reactions, which are fundamental to creating complex molecules. frontiersin.org The field has also made significant contributions to materials science, producing flame retardants that are recognized for their low toxicity. frontiersin.org Furthermore, the ability of phosphoryl (P=O) groups to coordinate with metals makes these compounds effective in metal extraction processes. frontiersin.org The versatility of organophosphorus compounds ensures their continued importance in developing new therapeutic agents, catalysts, and advanced materials. longdom.orgbeilstein-journals.orgrsc.org

Overview of Phosphonate (B1237965) Chemistry within the Organophosphorus Landscape

Within the broad field of organophosphorus chemistry, phosphonates represent a significant and versatile class of compounds. rsc.org They are characterized by a direct and highly stable carbon-to-phosphorus (C-P) bond, which distinguishes them from phosphate (B84403) esters that feature a carbon-oxygen-phosphorus (C-O-P) linkage. rsc.org This structural feature imparts considerable stability, particularly against hydrolysis, making them suitable for a wide range of applications, especially in aqueous environments. ontosight.aiairedale-group.com

Phosphonates are synthesized through several key reactions, most notably the Michaelis-Arbuzov and Michaelis-Becker reactions, as well as the Hirao coupling. wikipedia.orgnih.gov These methods allow for the creation of a diverse array of phosphonate structures tailored for specific functions. organic-chemistry.org Their applications are extensive and varied. In industry, they serve as highly effective scale and corrosion inhibitors in water treatment systems, desalination plants, and oil fields. airedale-group.comwikipedia.orgwasserdreinull.dehach.com They also act as chelating agents, binding to metal ions, which is useful in detergents and as stabilizers for peroxide bleaches in the textile and paper industries. airedale-group.comwikipedia.org In medicinal chemistry, the phosphonate group is often used as a non-hydrolyzable mimic of the phosphate group in drug design, leading to the development of antiviral drugs and treatments for bone disorders like osteoporosis. rsc.orgwikipedia.orgnih.gov Their structural resemblance to natural α-amino acids has also led to their investigation as enzyme inhibitors and antimicrobial agents. ontosight.aichim.itresearchgate.net

Academic Research Focus on Benzyl (B1604629) Ethyl Methylphosphonate (B1257008) as a Representative Phosphonate Class

Benzyl ethyl methylphosphonate is an organophosphorus compound that serves as a representative example of an unsymmetrical phosphonate ester. While extensive, dedicated research on this specific molecule is not widely present in publicly available literature, its structure is relevant to several key areas of phosphonate chemistry research. The synthesis of such unsymmetrical esters, containing three different groups (benzyl, ethyl, methyl) attached to the phosphonate core, is of academic interest for developing stereoselective synthetic methods. chim.it

Research into related structures provides insight into the potential synthetic routes and properties of this compound. For example, the synthesis of various benzylphosphonate diesters is often achieved through palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters. organic-chemistry.org Another established method is the Michaelis-Arbuzov reaction, which can be used to prepare phosphonate esters. wikipedia.org For instance, dimethyl methylphosphonate is synthesized from trimethyl phosphite (B83602) and iodomethane (B122720) via this reaction. wikipedia.org

Furthermore, research on the complexing properties of similar phosphonates, such as butyl [(N-benzyl-N,N-dibutylammonio)methyl] phosphonate, demonstrates the ability of benzyl-containing phosphonates to coordinate with various metal ions. researchgate.net Studies also focus on the derivatization of phosphonic acids for analysis, such as the creation of pentafluorobenzyl derivatives of ethylphosphonate for gas chromatography-mass spectrometry. researchgate.net While not studied in isolation, this compound and its analogs are relevant as intermediates, synthons, or model compounds in the broader exploration of phosphonate synthesis, reactivity, and application. google.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Related Phosphonate Compounds

This table provides data for compounds structurally related to this compound, illustrating typical properties for this class of chemicals.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| Dimethyl methylphosphonate | C₃H₉O₃P | 124.076 | Colorless liquid | 181 |

| Ethyl methylphosphonate | C₃H₉O₃P | 124.08 | Data not available | Data not available |

| Ethyl 2-(diisopropylamino)ethyl methylphosphonate | C₁₁H₂₆NO₃P | 251.30 | Data not available | Data not available |

Sources: wikipedia.org, biosynth.com, chemeo.com

Table 2: Compound Identifiers

This table lists the unique identifiers for related phosphonate compounds.

| Compound Name | CAS Number | PubChem CID |

| Dimethyl methylphosphonate | 756-79-6 | 12958 |

| Ethyl methylphosphonate | 1832-53-7 | Not available |

| Ethyl methylphosphonate, TMS derivative | Not available | 592671 |

Sources: wikipedia.org, biosynth.com, nih.gov

Properties

CAS No. |

62614-27-1 |

|---|---|

Molecular Formula |

C10H15O3P |

Molecular Weight |

214.20 g/mol |

IUPAC Name |

[ethoxy(methyl)phosphoryl]oxymethylbenzene |

InChI |

InChI=1S/C10H15O3P/c1-3-12-14(2,11)13-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

GGSFLIRMBNPYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Ethyl Methylphosphonate and Analogous Phosphonates

Classical and Contemporary Approaches to Phosphonate (B1237965) Synthesis

The foundational methods for synthesizing phosphonates like benzyl (B1604629) ethyl methylphosphonate (B1257008) primarily include the Michaelis-Arbuzov, Pudovik, and Michaelis-Becker reactions. Each offers a distinct approach to P-C bond formation.

The Michaelis-Arbuzov reaction is arguably the most fundamental and widely used method for synthesizing phosphonate esters. chinesechemsoc.org The classical approach involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The reaction proceeds through the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a quasi-phosphonium salt intermediate. nih.gov This intermediate then undergoes a subsequent nucleophilic attack by the displaced halide ion on one of the alkyl groups of the phosphite, leading to the final phosphonate product and a new alkyl halide. chinesechemsoc.orgnih.gov

The general mechanism can be summarized as:

Nucleophilic Attack: The trivalent phosphorus of the phosphite attacks the electrophilic carbon of the alkyl halide.

Intermediate Formation: A phosphonium (B103445) salt intermediate is formed.

Dealkylation: The halide anion attacks one of the alkoxy carbons of the phosphonium salt, resulting in the formation of the pentavalent phosphonate ester. nih.gov

Traditionally, this reaction requires high temperatures, especially for less reactive halides. frontiersin.org However, modern adaptations have been developed to overcome these limitations. For instance, the use of catalysts can promote the reaction under milder conditions. An efficient protocol for synthesizing benzyl phosphonates has been developed using a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system, which allows the reaction to proceed smoothly at room temperature. frontiersin.org Another approach involves a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. researchgate.net Radical alternatives to the conventional nucleophilic substitution mechanism have also been explored, enabling the reaction of a wider range of alkyl halides at room temperature with excellent functional group tolerance. chinesechemsoc.org

| Reaction | Reactants | Key Features | Modern Adaptations |

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Forms P-C bond via phosphonium intermediate. nih.gov | Catalysis (e.g., PEG/KI, Palladium), photoredox catalysis for radical pathways. chinesechemsoc.orgfrontiersin.orgresearchgate.net |

The Pudovik reaction is a valuable method for preparing α-functionalized phosphonates, such as α-hydroxyphosphonates and α-aminophosphonates. wikipedia.orgcore.ac.uk The reaction involves the addition of a dialkyl phosphite, which possesses a P-H bond, across the carbon-oxygen or carbon-nitrogen double bond of a carbonyl compound (like an aldehyde) or an imine, respectively. wikipedia.orgnih.gov

This hydrophosphonylation can be catalyzed by either a base or an acid. nih.gov The base catalyst deprotonates the dialkyl phosphite to form a more nucleophilic phosphite anion, which then attacks the electrophilic carbon of the carbonyl or imine. Subsequent protonation yields the final product.

The Pudovik reaction is closely related to the three-component Kabachnik-Fields reaction, where an amine, a carbonyl compound, and a dialkyl phosphite condense to form an α-aminophosphonate. wikipedia.orgcore.ac.uk The mechanism can proceed through two main pathways: either the amine and carbonyl compound first form an imine, which then undergoes the Pudovik addition, or the phosphite adds to the carbonyl group to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. core.ac.uk

| Reaction Pathway | Reactants | Product |

| Pudovik (Carbonyl) | Dialkyl phosphite + Aldehyde/Ketone | α-Hydroxyphosphonate |

| Pudovik (Imine) | Dialkyl phosphite + Imine | α-Aminophosphonate |

| Kabachnik-Fields | Amine + Carbonyl Compound + Dialkyl phosphite | α-Aminophosphonate |

The Michaelis-Becker reaction provides an alternative route to the Michaelis-Arbuzov reaction for forming the P-C bond. wikipedia.org This method involves the reaction of a sodium or potassium salt of a dialkyl phosphite with an alkyl halide. wikipedia.orgchempedia.info The pre-formed phosphite anion acts as a nucleophile, directly displacing the halide from the alkyl halide to form the phosphonate.

While conceptually similar to the Arbuzov reaction, the Michaelis-Becker reaction proceeds under different conditions and avoids the formation of a new, potentially reactive alkyl halide as a byproduct. frontiersin.org However, yields can sometimes be lower than in the corresponding Arbuzov reaction. wikipedia.org The efficiency of the Michaelis-Becker reaction can be significantly improved through the use of phase-transfer catalysis (PTC), which facilitates the reaction between the phosphite salt (often in an aqueous or solid phase) and the alkyl halide (in an organic phase). researchgate.net

Stereoselective Synthesis of Chiral Phosphonates

When the phosphorus atom in a phosphonate is bonded to four different groups, it becomes a stereocenter. The synthesis of enantiomerically pure chiral phosphonates is of significant interest, and various strategies have been developed to control the stereochemical outcome of phosphonylation reactions.

Asymmetric induction in phosphonate synthesis refers to the preferential formation of one enantiomer or diastereomer over another. This can be achieved by introducing a source of chirality into the reaction that influences the formation of the new stereocenter. mdpi.combohrium.comresearchgate.net

Several methods exist for this purpose:

Catalyst-Controlled Reactions: A chiral catalyst creates a chiral environment around the reactants, favoring one reaction pathway over the other. This external asymmetric induction can be regulated at the catalyst level. bohrium.comresearchgate.net

Substrate-Controlled Reactions: A chiral group is already present in one of the starting materials (the substrate), which directs the approach of the incoming reagent.

Auxiliary-Controlled Reactions: A temporary chiral group, known as a chiral auxiliary, is attached to the substrate. It directs the stereochemistry of the reaction and is subsequently removed. nih.govwikipedia.org

Recent advances have even demonstrated methods to invert the stereochemical outcome using a single enantiomer of a catalyst by employing an external stimulus like light to control the geometry of the substrate. bohrium.comnih.gov

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric phosphonate synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to control the stereochemical outcome of the synthesis. wikipedia.org For example, a racemic H-phosphinate can be coupled with a chiral auxiliary, and the resulting diastereomers can be separated. The auxiliary is then cleaved to yield the enantiomerically enriched phosphonate. nih.gov While effective, this requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal. nih.govwikipedia.org

Catalytic methods are often more efficient. Chiral catalysts, such as metal complexes with chiral ligands (e.g., BINAPO, Walphos) or chiral organocatalysts (e.g., cinchona alkaloids), can be used in small quantities to generate large amounts of chiral product with high enantiomeric excess. mdpi.combohrium.comunl.pt For instance, catalytic, enantioselective variants of the Pudovik reaction have been developed using chiral bases to produce optically active α-aminophosphonates. wikipedia.org Similarly, chiral phosphine (B1218219) oxide catalysts have been shown to be effective in the enantioselective phosphonylation of aldehydes. mdpi.com

| Strategy | Description | Example |

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct the reaction. wikipedia.org | Use of 1,1'-bi-2-naphthol (B31242) (BINOL) as an inexpensive chiral auxiliary. researchgate.net |

| Chiral Catalyst | A small amount of a chiral molecule accelerates the reaction and controls stereoselectivity. mdpi.com | Rh(I)-mediated hydrogenation using a chiral Walphos ligand. bohrium.com |

| Chiral Organocatalyst | A metal-free chiral organic molecule catalyzes the reaction. unl.pt | Quinine used to promote enantioselective Pudovik reactions. wikipedia.org |

Advanced Synthetic Strategies for Benzyl- and Ethyl-Containing Phosphonates

Advanced synthetic methodologies for preparing phosphonates, including those containing benzyl and ethyl moieties, have evolved to offer greater efficiency, selectivity, and adherence to environmentally conscious principles. These strategies encompass catalyzed cross-coupling reactions, selective esterification techniques, electrochemical approaches, and green chemistry applications.

Palladium(0)-Catalyzed Cross-Coupling Reactions of H-Phosphonate Diesters with Organic Halides

Palladium(0)-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-phosphorus (C-P) bonds, a key step in the synthesis of many phosphonates. The Hirao reaction, a foundational method in this category, initially involved the coupling of dialkyl phosphites with vinyl or aryl halides using a tetrakis(triphenylphosphine)palladium(0) catalyst. semanticscholar.org This methodology has since been expanded to include a wider range of substrates and catalysts.

A significant advancement in this area is the development of efficient protocols for the cross-coupling of H-phosphonate diesters with various organic halides. nih.gov For instance, a robust method for synthesizing benzylphosphonate and benzylphosphonothioate diesters utilizes a palladium(0)-catalyzed reaction between benzyl halides and H-phosphonate or H-phosphonothioate diesters. researchgate.net This reaction typically employs a palladium source like tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd2(dba)3(CHCl3)) and a supporting ligand such as Xantphos. researchgate.net

The general mechanism for these cross-coupling reactions involves three primary steps:

Oxidative Addition : The palladium(0) catalyst undergoes oxidative addition to the organic halide (e.g., a benzyl halide). nih.gov

Transmetalation : The H-phosphonate diester, often in the presence of a base, displaces the halide from the palladium(II) complex. nih.gov

Reductive Elimination : The final step involves the reductive elimination of the desired phosphonate product, regenerating the palladium(0) catalyst. nih.gov

Microwave assistance has been shown to dramatically accelerate these reactions, often reducing reaction times to less than 10 minutes while achieving quantitative yields. nih.govresearchgate.net The use of catalysts like Pd(PPh3)4 has proven effective for the coupling of various H-phosphonate diesters with aryl and vinyl halides, demonstrating the broad applicability of this method. nih.govresearchgate.net Research has also explored the use of nickel salts as alternative catalyst precursors to palladium. benthamdirect.com

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Pd(PPh3)4 | H-phosphonate diesters and aryl/vinyl halides | Microwave-assisted, rapid ( <10 min), quantitative yields. | nih.gov |

| Pd2(dba)3(CHCl3) / Xantphos | H-phosphonate diesters and benzyl halides | Efficient synthesis of benzylphosphonates. | researchgate.net |

| Pd(OAc)2 / Bidentate Ligands | Aromatic species and secondary phosphine oxides | High tolerance for various functional groups. | semanticscholar.org |

| Ni(II) salts | H-phosphinates and chloroarenes | Alternative to palladium catalysts. | benthamdirect.com |

Selective Esterification and Transesterification Procedures for Phosphonic Acids

The synthesis of mixed phosphonate esters, such as benzyl ethyl methylphosphonate, requires precise control over esterification reactions. Selective esterification and transesterification methods allow for the stepwise introduction of different alkoxy groups onto a phosphonic acid.

Straightforward and selective procedures for the mono- and diesterification of phosphonic acids have been developed. nih.govmdpi.comnih.govresearchgate.net One effective approach utilizes triethyl orthoacetate as both a reagent and a solvent. nih.govmdpi.comnih.gov A critical factor in this method is the reaction temperature; depending on the temperature, either mono- or diethyl esters of the phosphonic acid can be obtained with high selectivity and in good yields. nih.govmdpi.comnih.gov For instance, at 30°C, monoesters are formed through an intermediate, while at higher temperatures, this intermediate leads to the formation of diesters. nih.govmdpi.comnih.gov

Transesterification offers another route to modify the ester groups of a phosphonate. McKenna's method, which employs bromotrimethylsilane (B50905), is an efficient way to dealkylate dialkyl phosphonates. nih.gov The resulting bis(trimethylsilyl) phosphonate can then be treated with an alcohol, such as benzyl alcohol or ethanol, to yield the desired phosphonic acid or a different ester. nih.gov This process is highly effective for various dialkyl phosphonates. nih.gov

Microwave-assisted transesterification (alcoholysis) of dialkyl phosphites has also been developed, allowing for the preparation of phosphites with two different alkyl groups. mdpi.com This technique can be applied to the synthesis of asymmetrically substituted phosphonates.

| Method | Reagents/Conditions | Outcome | Key Advantage | Reference |

|---|---|---|---|---|

| Selective Esterification | Triethyl orthoacetate, temperature control | Selective formation of mono- or diesters | High selectivity based on temperature. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |

| McKenna's Method (Transesterification) | Bromotrimethylsilane followed by alcoholysis | Dealkylation of phosphonates to phosphonic acids | Efficient and quantitative conversion. nih.gov | nih.gov |

| Microwave-Assisted Transesterification | Alcohol, microwave irradiation | Formation of mixed phosphonate esters | Accelerated reaction times. mdpi.com | mdpi.com |

| Brønsted Acid Catalysis | Trifluoromethyl sulfonic acid (TfOH), with or without water | Conversion of phosphonate esters to phosphonic acids | Applicable to a range of phosphonates, including dibenzyl phosphonates. acs.org | acs.org |

Electrochemical Methods for Organophosphorus Compound Synthesis

Electrochemical synthesis is emerging as a green, precise, and cost-effective method for preparing organophosphorus compounds. beilstein-journals.org This approach offers a novel way to form phosphorus-carbon and phosphorus-heteroatom bonds. beilstein-journals.org

In the electrochemical synthesis of organophosphorus compounds, anodic oxidation is a common strategy. tandfonline.com For example, the anodic oxidation of phosphorous acid esters in the presence of aromatic compounds can lead to the formation of the corresponding arylphosphonic acid esters. tandfonline.com The process involves the removal of an electron from the phosphorus compound, forming a radical cation intermediate which then reacts with the substrate. tandfonline.com

Recent advancements have focused on the direct electrochemical synthesis from elemental white phosphorus, which could provide more environmentally friendly routes to various organophosphorus compounds, including esters of phosphoric, phosphorous, and phosphonic acids. researchgate.net Another innovative electrochemical route involves the oxidative coupling of an inorganic phosphorus source, such as H3PO2, with an alcohol like methanol (B129727) to produce phosphite esters with high efficiency. rsc.org This method avoids the use of toxic reagents like white phosphorus or PCl3. rsc.org

The choice of electrode material is crucial in these syntheses. Carbon-based electrodes, such as graphite (B72142) and glassy carbon, are frequently used as anodes in the synthesis of organophosphorus compounds. beilstein-journals.org

Green Chemistry Principles in Phosphonate Synthesis

The application of green chemistry principles to phosphonate synthesis aims to reduce the environmental impact of these processes by using eco-friendly reagents and solvents, and by employing energy-efficient techniques like microwave irradiation. rsc.orgrsc.orgbioengineer.orgaithor.comuef.fi

A key aspect of green chemistry is the replacement of hazardous solvents and reagents with more benign alternatives. uef.fi In phosphonate synthesis, this has led to the exploration of solvent-free reactions and the use of environmentally friendly media. rsc.orgresearchgate.net

Polyethylene glycol (PEG) has been identified as a benign alternative reaction medium for the synthesis of benzyl phosphonates. frontiersin.org PEG is thermally stable, has negligible vapor pressure, is low-cost, and can be recycled. frontiersin.org An efficient synthesis of benzyl phosphonates has been developed using a KI/K2CO3 catalytic system in PEG-400 at room temperature, avoiding the need for volatile organic solvents. frontiersin.org

Water is another eco-friendly solvent that has been successfully used in phosphonate synthesis. rsc.org For example, the highest yield in a model reaction for synthesizing α-aminophosphonates was achieved using water as the solvent. rsc.org Additionally, the use of heterogeneous catalysts, such as sodium-modified fluorapatite (B74983), allows for solventless conditions in the synthesis of α-hydroxyphosphonates, with the added benefits of catalyst reusability and easy product separation. acs.org

Microwave irradiation has become a valuable tool in green chemistry for accelerating organic reactions. benthamdirect.commdpi.commdpi.comnih.gov In phosphonate synthesis, microwave assistance can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com

The Hirao reaction, for instance, benefits greatly from microwave conditions, leading to high conversions and excellent yields in shorter timeframes. mdpi.com Microwave-assisted synthesis has been successfully applied to the preparation of aryl phosphonates and tertiary phosphine oxides. mdpi.com Similarly, the McKenna synthesis of phosphonic acids can be accelerated using microwave irradiation to promote the silyldealkylation of dialkyl methylphosphonates. mdpi.com

Microwave-assisted direct esterification of phosphonic acids with alcohols is another area of active research. tandfonline.com The use of ionic liquids as additives in these reactions can further enhance reaction rates and selectivity under microwave irradiation. tandfonline.com

| Green Chemistry Approach | Specific Example | Advantages | Reference |

|---|---|---|---|

| Eco-Friendly Solvent | PEG-400 for benzyl phosphonate synthesis | Avoids volatile/toxic organic solvents, recyclable, room temperature reaction. frontiersin.org | frontiersin.org |

| Solvent-Free Synthesis | Sodium-modified fluorapatite catalyst for α-hydroxyphosphonate synthesis | No solvent required, reusable catalyst, easy product separation. acs.org | acs.org |

| Microwave-Accelerated Reaction | Hirao reaction for aryl phosphonate synthesis | Shorter reaction times, high conversions, excellent yields. mdpi.com | mdpi.com |

| Microwave-Accelerated Reaction | McKenna synthesis of phosphonic acids | Dramatically accelerates quantitative silyldealkylation. mdpi.com | mdpi.com |

Mechanochemical Synthesis Developments

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. acs.org This approach is gaining traction in the field of organophosphorus chemistry, offering benefits such as reduced solvent waste, lower energy consumption, and sometimes, unique reactivity. nih.gov

While direct mechanochemical synthesis of this compound is not extensively documented, the principles have been successfully applied to the formation of carbon-phosphorus (C-P) bonds in other organophosphorus compounds. For instance, researchers have reported the phosphonylation of thiazole (B1198619) and benzothiazole (B30560) derivatives by milling them with various organophosphorus compounds, including phosphonate diesters, in the presence of manganese(III) acetate. This method proved effective for creating C-P bonds with yields ranging from 22% to 94% and was scalable to the gram level. nih.gov The reaction is believed to proceed through a radical pathway. nih.gov

These developments suggest a promising future for the solvent-free synthesis of phosphonates. The adaptation of such mechanochemical protocols could potentially be applied to the synthesis of benzyl phosphonates through reactions of benzyl halides with the appropriate phosphite precursors under ball-milling conditions, representing a greener alternative to conventional methods.

Table 1: Mechanochemical C-P Bond Formation

| Reactants | Reagent | Conditions | Product Type | Yield Range |

|---|---|---|---|---|

| Benzothiazole/Thiazole derivatives, Organophosphorus compounds | Mn(OAc)₃·2H₂O | Mixer mill, 1.5 h | 2-Phosphonylated heterocycles | 22-94% |

Synthesis of Key Precursors and Structural Variants

The synthesis of unsymmetrical phosphonate diesters like this compound relies on the availability and reactivity of key precursors, primarily H-phosphonate diesters and functionalized benzyl and ethyl groups.

Preparation of H-Phosphonate Diesters

H-phosphonate diesters are crucial intermediates in the synthesis of various organophosphorus compounds. researchgate.net The traditional approach to synthesizing these compounds often starts from phosphorus trichloride (B1173362) (PCl₃). google.com A common laboratory method involves the use of a PCl₃/imidazole/triethylamine reagent system to react with a protected nucleoside or alcohol. researchgate.net

More recently, methods avoiding chlorinated reagents have been developed. One such "green" method involves the esterification of hypophosphorous acid (H₃PO₂) with an alcohol in the presence of a nickel catalyst to form H-phosphonate diesters. google.com This process is advantageous as it does not produce stoichiometric chlorine waste. google.com

The synthesis of unsymmetrical H-phosphonates, which would be direct precursors to compounds like benzyl ethyl H-phosphonate, has been advanced through microflow reactor technology. This technique allows for the rapid and mild sequential substitution of chlorine atoms in PCl₃ with different alkoxy or aryloxy groups, providing a controlled route to unsymmetrical products. nih.gov Another important reagent for these syntheses is diphenylchlorophosphate (DPCP), which acts as an activator in the coupling step to form the H-phosphonate diester bond. rsc.orgresearchgate.net However, side reactions can occur, and conditions must be optimized to minimize these. rsc.orgresearchgate.net

Table 2: Selected Methods for H-Phosphonate Diester Synthesis

| Starting Material | Reagents/Catalyst | Key Features |

|---|---|---|

| Phosphorus trichloride (PCl₃) | Alcohols, Imidazole, Triethylamine | Standard laboratory method for phosphonylation. researchgate.net |

| Hypophosphorous acid (H₃PO₂) | Alcohols, Nickel catalyst | "Green" method, avoids chlorine-based reagents. google.com |

| Phosphorus trichloride (PCl₃) | Alcohols (sequential addition) | Microflow reactor synthesis for unsymmetrical diesters. nih.gov |

| H-phosphonate monoester | Alcohol, Diphenylchlorophosphate (DPCP) | Used as an activator for coupling reactions. rsc.orgresearchgate.net |

Functionalization of Benzyl and Ethyl Moieties

The structural diversity of phosphonates can be expanded by modifying the benzyl and ethyl groups either before or after the formation of the phosphonate core.

Functionalization of the Benzyl Moiety: The benzyl group can be introduced using several methods. The classic Michaelis-Arbuzov and Michaelis-Becker reactions involve reacting a benzyl halide with a trialkyl phosphite or a dialkyl phosphite salt, respectively. organic-chemistry.org However, these reactions can require harsh conditions. organic-chemistry.org A milder, more efficient alternative is the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. organic-chemistry.org Using a catalyst system like Pd(OAc)₂ with a Xantphos ligand allows the reaction to proceed with high efficiency under gentle conditions. organic-chemistry.org Another sustainable approach utilizes a polyethylene glycol (PEG)/potassium iodide (KI) catalytic system for the synthesis of benzyl phosphonates from benzyl halides and dialkyl phosphites at room temperature. frontiersin.org

Direct functionalization of an existing benzylphosphonate is also possible. A deprotonative cross-coupling process (DCCP) can introduce aromatic groups onto the benzylic carbon of a benzyl phosphonate, facilitated by a palladium catalyst. organic-chemistry.org Furthermore, catalyst-controlled C-H functionalization using dirhodium catalysts enables the enantioselective introduction of phosphonate groups at primary benzylic C-H bonds. acs.org

Functionalization of the Ethyl Moiety: The ethyl group in an ethyl phosphonate is typically less reactive than the benzyl group. Functionalization often involves reactions that cleave the P-O-ethyl bond. This dealkylation is a common transformation to produce phosphonic acids. beilstein-journals.org A widely used method for this is McKenna's procedure, which employs bromotrimethylsilane (TMSBr) to efficiently convert dialkyl phosphonates into bis(trimethylsilyl) phosphonates, which are then easily hydrolyzed to the phosphonic acid. beilstein-journals.org While this represents a removal rather than a modification of the ethyl group, it is a key functionalization step in the synthesis of phosphonic acid derivatives. beilstein-journals.orgnih.gov

Table 3: Methods for Introducing or Functionalizing the Benzyl Moiety

| Method | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Benzyl halide, H-phosphonate diester | Pd(OAc)₂, Xantphos | Benzylphosphonate diester organic-chemistry.org |

| Sustainable Synthesis | Benzyl halide, Dialkyl phosphite | PEG-400, KI, K₂CO₃ | Benzylphosphonate diester frontiersin.org |

| Deprotonative Cross-Coupling | Benzyl diisopropyl phosphonate, Aryl bromide | Pd(OAc)₂, CataCXium A | Diarylmethyl phosphonate organic-chemistry.org |

| C-H Functionalization | Alkane with benzylic C-H, ((Aryl)(diazo)methyl)phosphonate | Chiral dirhodium catalyst | Functionalized benzylphosphonate acs.org |

Computational Chemistry and Theoretical Studies of Benzyl Ethyl Methylphosphonate

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental to determining the three-dimensional structure and thermodynamic stability of a molecule. Methods like Density Functional Theory (DFT) are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. researchgate.netuni-greifswald.de

The process begins with an initial guess of the molecule's structure. An algorithm then systematically adjusts the bond lengths, bond angles, and dihedral angles, calculating the total energy at each step until a minimum on the potential energy surface is located. researchgate.net This optimized structure represents the most stable conformation of the molecule in the gas phase. researchgate.net From these calculations, key geometrical parameters can be extracted and compared with experimental data if available. The relative energies of different possible conformers can also be computed to assess their populations at thermal equilibrium. researchgate.net

Table 1: Predicted Geometrical Parameters for Benzyl (B1604629) Ethyl Methylphosphonate (B1257008) (Illustrative) Calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | P=O | 1.48 Å |

| P-O(ethyl) | 1.60 Å | |

| P-O(benzyl) | 1.62 Å | |

| P-C(methyl) | 1.79 Å | |

| Bond Angle | O=P-O(ethyl) | 115.0° |

| O=P-O(benzyl) | 114.5° | |

| O=P-C(methyl) | 118.0° | |

| O(ethyl)-P-O(benzyl) | 105.0° |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs)

Understanding the electronic structure of Benzyl ethyl methylphosphonate is crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within the molecule. mdpi.com It calculates the charges on each atom, offering insights into electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. NBO analysis also describes the bonding in terms of localized electron-pair bonds and lone pairs, providing information on hyperconjugative interactions that contribute to molecular stability. mdpi.com

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -0.15 |

Spectroscopic Data Prediction and Validation (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for each atom in the optimized geometry, one can obtain predicted chemical shifts that often show good agreement with experimental values, aiding in the assignment of complex spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Comparing the computed spectrum with the experimental one helps in assigning specific vibrational modes to observed bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. nih.govohio-state.edu This allows for the prediction of the λ_max_ values and can help understand the nature of electronic transitions within the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectrum | Feature | Predicted Value |

|---|---|---|

| IR | ν(P=O) | 1255 cm⁻¹ |

| ¹³C NMR | δ(P-CH₃) | 15.2 ppm |

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for studying reaction mechanisms. For this compound, a key reaction to investigate would be its hydrolysis. DFT calculations can map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. nih.govnih.gov

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure and calculating its energy, the activation energy (Ea) can be determined. This provides quantitative insight into the reaction rate. Isotope effects can also be calculated to further probe the nature of the transition state. nih.gov For instance, studying the hydrolysis of related aryl methylphosphonates has shown that computational analysis of the transition state can reveal the degree of P-O bond cleavage and charge development. nih.gov

Theoretical Insights into Chirality and Asymmetric Induction

This compound possesses a chiral center at the phosphorus atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Quantum chemical calculations can be applied to study this chirality.

While the enantiomers (R and S) have identical energies and spectroscopic properties in an achiral environment, computational methods can model their interactions with other chiral molecules, such as a chiral catalyst or a biological receptor. By calculating the energies of the diastereomeric transition states formed during a reaction with a chiral reagent, it is possible to predict and understand the basis of asymmetric induction—the preferential formation of one enantiomer over the other. These calculations can elucidate the specific non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that lead to enantioselectivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), are the workhorses for the computational study of molecules like this compound. nih.gov

DFT: This method is primarily used for calculating ground-state properties. As detailed in the sections above, its applications include optimizing molecular geometry uni-greifswald.de, determining thermodynamic stability researchgate.net, calculating electronic properties like charge distributions through NBO analysis, and mapping reaction pathways by locating transition states. mdpi.comnih.gov Hybrid functionals like B3LYP are commonly used as they provide a good balance of accuracy and computational cost for organic molecules. nih.gov

TD-DFT: This method is essential for studying excited-state properties. ohio-state.edu Its primary application for this compound is the prediction of the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This is crucial for understanding the molecule's photophysical properties.

Together, DFT and TD-DFT provide a comprehensive theoretical framework for characterizing the structure, reactivity, and spectroscopic properties of this compound, offering insights that are often difficult to obtain through experimental means alone.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Benzyl (B1604629) ethyl methylphosphonate (B1257008), offering precise information about the ¹H, ¹³C, and ³¹P nuclei and their chemical environments.

One-dimensional NMR spectroscopy provides fundamental data on the chemical shifts and coupling constants, which are critical for the initial structural assignment. In phosphorus-containing compounds, the analysis is enhanced by the presence of the spin-active ³¹P nucleus (100% natural abundance), which couples with nearby ¹H and ¹³C nuclei, providing valuable structural clues. jeol.com

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. The benzyl group protons typically appear as a multiplet in the aromatic region (~7.3 ppm). The methylene (B1212753) protons of the benzyl group (O-CH₂-Ph) are expected to show a doublet due to coupling with the ³¹P nucleus. The ethoxy group protons will present as a quartet (O-CH₂) and a triplet (CH₃), with the methylene protons also showing coupling to the phosphorus atom. The methyl group directly attached to the phosphorus atom (P-CH₃) will appear as a doublet.

¹³C NMR Spectroscopy : The carbon NMR spectrum identifies all unique carbon atoms in the molecule. Signals for carbons near the phosphorus atom are split into doublets due to ¹³C-¹³¹P coupling. jeol.com This coupling is observable for the P-methyl carbon, the ethoxy group carbons, and the benzylic methylene carbon, as well as the ipso-carbon of the phenyl ring. nih.gov

³¹P NMR Spectroscopy : The phosphorus-31 NMR spectrum typically shows a single signal for Benzyl ethyl methylphosphonate, as there is only one phosphorus environment. The chemical shift of this signal is characteristic of the phosphonate (B1237965) group and provides confirmation of this functional moiety. nih.govnih.gov For related phosphonates, chemical shifts are often observed in the range of δ 26-27 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Note: Data are inferred from structurally similar compounds like diethyl benzylphosphonate. Actual values may vary.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| P-CH₃ | Doublet | Doublet | ²JH-P, ¹JC-P |

| O-CH₂-CH₃ (Ethyl) | Multiplet (dq) | Doublet | ³JH-H, ³JH-P, ²JC-P |

| O-CH₂-CH₃ (Ethyl) | Triplet | Doublet | ³JH-H, ³JC-P |

| O-CH₂ -Ph (Benzyl) | Doublet | Doublet | ²JH-P, ²JC-P |

| C₆H₅ (Phenyl) | Multiplet | Multiple Doublets & Singlets | ⁿJC-P |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded ¹H and ¹³C nuclei. This is crucial for assigning each carbon signal to its attached proton(s), such as linking the benzylic proton signals to the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between nuclei separated by two or three bonds (²J or ³J coupling). This is particularly powerful for piecing together the molecular structure. For example, correlations would be expected from the P-CH₃ protons to the P-methyl carbon and from the benzylic protons to the ipso-carbon of the phenyl ring. Importantly, heteronuclear variants like ¹H-³¹P HMBC can be used to observe two- and three-bond correlations between protons and the phosphorus atom, confirming the connectivity around the phosphonate core. jeol.com Similarly, ³¹P-¹³C long-range HSQC can identify carbon atoms up to three bonds away from the phosphorus atom. jeol.com

For chiral molecules, determining the absolute or relative stereochemistry can be challenging. While this compound itself is achiral, derivatives with stereocenters could be analyzed using advanced NMR techniques that measure anisotropic parameters like Residual Chemical Shift Anisotropies (RCSAs). nih.govepa.gov This method involves dissolving the molecule in an alignment medium, such as a compressed polymer gel, which induces a slight molecular ordering. nih.gov The RCSA values are highly sensitive to the three-dimensional orientation of different parts of the molecule relative to the external magnetic field. By comparing experimental RCSA data with values calculated for different possible stereoisomers using Density Functional Theory (DFT), the correct stereochemical configuration can be determined with high confidence. nih.govdntb.gov.ua

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural confirmation.

For this compound (C₁₀H₁₅O₃P), the exact mass is 214.0759 g/mol , and the molecular weight is approximately 214.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision. mdpi.com

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in a predictable manner. researchgate.net Key fragmentation pathways for phosphonates often involve cleavages at the P-C and P-O bonds. Plausible fragmentation patterns for this compound could include:

Loss of the ethoxy group (-OC₂H₅).

Loss of the benzyl group (-CH₂C₆H₅) or a tropylium (B1234903) cation rearrangement ([C₇H₇]⁺).

Cleavage of the P-O-C bond to yield ions corresponding to the benzyl moiety.

Rearrangements involving the phosphonate group. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₅O₃P | nih.gov |

| Molecular Weight | 214.20 g/mol | nih.gov |

| Exact Mass | 214.07588133 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.com The IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound Note: Frequencies are inferred from spectra of analogous compounds like diethyl benzylphosphonate. chemicalbook.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| P=O Stretch | Phosphoryl | 1230 - 1260 |

| P-O-C Stretch | Alkyl Phosphonate | 1020 - 1050 |

| C-O Stretch | Ether linkage | ~1160 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl/Ethyl/Benzyl CH₂ | 2850 - 3000 |

| C=C Stretch (in-ring) | Phenyl Ring | 1450 - 1600 |

The most prominent peak would be the strong absorption from the P=O (phosphoryl) group stretch. chemicalbook.com The spectrum would also clearly show absorptions for the P-O-C and C-O linkages, as well as the characteristic peaks for aromatic and aliphatic C-H bonds. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the benzyl group. The benzene (B151609) ring exhibits characteristic absorptions in the UV region due to π → π* electronic transitions. researchgate.net

Typically, a benzene ring shows a strong absorption band (the E₂-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. The presence of the -CH₂-O-P(O)(CH₃)(OC₂H₅) substituent on the phenyl ring may cause a slight shift (bathochromic or hypsochromic) in the position and intensity of these absorption maxima. Analysis of the UV-Vis spectrum confirms the presence of the aromatic system within the molecular structure. researchgate.net While the phosphonate group itself does not absorb significantly in the standard UV-Vis range, its interaction with the benzyl chromophore can be observed. researchgate.net

Advanced Chromatographic Techniques for Separation and Quantification

The accurate identification and quantification of this compound in various matrices necessitate the use of advanced analytical methodologies. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the requisite sensitivity and selectivity for such analyses. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight (LC-QTOF) mass spectrometry are two powerful techniques employed for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For organophosphorus compounds like this compound, GC-MS offers high resolution and sensitivity. The analysis of this compound by GC-MS is often performed in the context of identifying degradation products of chemical warfare agents, where ethyl methylphosphonic acid is derivatized with a benzyl group to enhance its volatility and chromatographic performance.

The separation is typically achieved on a capillary column with a non-polar stationary phase. The eluted compound is then ionized, commonly by electron ionization (EI), which induces fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule, allowing for its unambiguous identification. The fragmentation pattern of this compound is predictable, with the benzyl group yielding a prominent tropylium ion.

Detailed Research Findings:

In a typical GC-MS analysis, the injector temperature is set to ensure efficient volatilization of the sample without thermal degradation. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer is operated in scan mode to acquire full-scan mass spectra for identification purposes.

While a specific retention time for this compound is dependent on the exact chromatographic conditions, its elution profile can be reliably determined. The mass spectrum is characterized by a molecular ion peak and several key fragment ions. A notable fragment is the tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, which is characteristic of compounds containing a benzyl moiety. Other significant fragments arise from the cleavage of the phosphonate ester bonds. For a closely related compound, diethyl benzylphosphonate, the top peak in its mass spectrum is observed at m/z 91, with the second-highest peak at m/z 118. nih.gov

Below are tables detailing typical GC-MS operational parameters and the expected mass spectrometric data for this compound.

Table 1: Typical GC-MS Operational Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC Column | Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 40-60 °C, hold for 1-3 minutes, then ramp at 8-20 °C/min to 300-320 °C, hold for 3-5 minutes |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-600 |

Table 2: Predicted Electron Ionization (EI) Mass Spectrometric Data for this compound

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 214 | Molecular Ion [M]⁺ | [C₁₀H₁₅O₃P]⁺ |

| 185 | [M - C₂H₅]⁺ | [C₈H₁₀O₃P]⁺ |

| 123 | [M - C₇H₇O]⁺ | [C₃H₈O₂P]⁺ |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF)

For compounds that are less volatile or thermally labile, liquid chromatography is the separation technique of choice. When coupled with a high-resolution mass analyzer like a quadrupole time-of-flight (QTOF) mass spectrometer, it provides highly accurate mass measurements, enabling the determination of elemental compositions and enhancing confidence in compound identification.

Direct analysis of this compound by LC-QTOF is not extensively documented in the literature. However, based on the analysis of other polar organophosphorus compounds and phosphonates, a robust methodology can be proposed. Due to the polar nature of the phosphonate group, hydrophilic interaction liquid chromatography (HILIC) is a suitable separation mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is advantageous for electrospray ionization (ESI).

Detailed Research Findings:

A hypothetical LC-QTOF method for this compound would likely employ a HILIC column with an amide or zwitterionic stationary phase. The mobile phase would consist of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate, to facilitate efficient separation and ionization. Negative ion mode ESI is often preferred for phosphonates as they readily form [M-H]⁻ ions.

The QTOF mass spectrometer provides high-resolution mass spectra, allowing for the determination of the accurate mass of the precursor ion and its fragment ions. This high mass accuracy is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information by fragmenting the precursor ion.

The tables below outline a proposed set of LC-QTOF parameters for the analysis of this compound, based on established methods for similar analytes.

Table 3: Proposed LC-QTOF Operational Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| LC Column | Waters ACQUITY Premier BEH Amide or Atlantis Premier BEH Z-HILIC (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a high percentage of B, ramp down to increase the aqueous component, then return to initial conditions for re-equilibration |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 30-40 °C |

| MS Ion Source | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 2.5-3.5 kV |

| Source Temperature | 120-150 °C |

| Desolvation Temperature | 350-500 °C |

| Acquisition Mode | Full Scan MS and Targeted MS/MS |

Table 4: Predicted High-Resolution Mass Spectrometric Data (Negative Ion Mode) for this compound

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [M-H]⁻ | 213.0686 | 213.0688 | < 5 |

| [M+HCOO]⁻ | 259.0745 | 259.0747 | < 5 |

Derivatives, Analogues, and Structural Modifications of Phosphonates

Synthesis of Chiral Analogues for Fundamental Stereochemical Research

The biological activity of phosphonates is often highly dependent on the absolute configuration of stereogenic centers, particularly the carbon atom adjacent to the phosphorus. acs.org Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure C-chiral phosphonates is a significant area of research. mdpi.com These methods are crucial for investigating structure-activity relationships and understanding molecular recognition processes.

Key strategies for the stereoselective synthesis of α-aminophosphonates and related chiral compounds include:

Nucleophilic Addition to Chiral Imines: The Pudovik reaction, which involves the nucleophilic addition of dialkyl phosphites to imines, is a cornerstone for preparing α-aminophosphonates. nih.gov Asymmetric induction can be achieved by using chiral imines derived from the condensation of aldehydes with chiral amines. nih.gov

Use of Chiral Catalysts: The addition of non-chiral phosphites to non-chiral imines can be rendered highly enantioselective through the use of chiral catalysts. nih.gov Both metal complexes and organocatalysts have been successfully employed, with some organocatalysts achieving high efficiency at parts-per-million (ppm) loadings. mdpi.comnih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the phosphorus atom allows for diastereoselective reactions. Readily available and inexpensive chiral alcohols such as TADDOL, BINOL, and menthol (B31143) have been used to create chiral H-P reagents. rsc.org These reagents undergo stereoselective additions to various electrophiles, with the auxiliary being removed in a subsequent step. rsc.org A camphor-diol derived auxiliary (CAMDOL) has been utilized for diastereoselective α-azidation, providing a route to chiral α-aminophosphonic acids after reduction. acs.org

Dynamic Kinetic Asymmetric Transformation (DKAT): Chiral nucleophilic catalysis can be used to couple racemic H-phosphinate species with alcohols, producing chiral phosphonate (B1237965) products with modest to good enantioselectivity. mdpi.com

These methodologies allow for the precise control of stereochemistry, enabling the synthesis of specific stereoisomers for fundamental research into their interactions with biological systems. psu.edu

Table 1: Methodologies for Asymmetric Synthesis of Chiral Phosphonates

| Methodology | Description | Key Feature(s) | Typical Outcome |

|---|---|---|---|

| Chiral Imines | Nucleophilic addition of phosphites to imines derived from chiral amines or aldehydes (Pudovik/Kabachnik-Fields reaction). nih.gov | Substrate-controlled stereoselectivity. | Good to excellent diastereoselectivity. |

| Chiral Catalysis | Addition of achiral phosphites to achiral imines in the presence of a chiral catalyst (metal complex or organocatalyst). mdpi.comnih.gov | Catalytic control of enantioselectivity; high turnover numbers. | High yields and enantioselectivities (up to >93% ee). nih.gov |

| Chiral Auxiliaries | Use of H-P reagents bearing a chiral auxiliary (e.g., TADDOL, CAMDOL) attached to the phosphorus atom. acs.orgrsc.org | Reagent-controlled stereoselectivity; auxiliary is removable. | Excellent diastereoselectivity (>99:1 dr). acs.org |

| Dynamic Kinetic Resolution | Coupling of racemic H-phosphinates with nucleophiles using a chiral catalyst to selectively form one enantiomer of the product. mdpi.com | Resolves a racemic mixture into a single enantiomeric product. | Modest enantioselectivity (up to 62% ee). mdpi.com |

Functionalization of Aromatic and Aliphatic Moieties

Modifying the organic moieties attached to the phosphonate core is essential for tuning the molecule's properties, such as solubility, lipophilicity, and target affinity. Strategies have been developed for the selective functionalization of both aromatic and aliphatic groups.

Aromatic Functionalization: The benzyl (B1604629) group in a compound like benzyl ethyl methylphosphonate (B1257008) provides an aromatic ring that is a prime target for functionalization. Traditional methods often require pre-functionalized starting materials. nih.gov However, modern C–H activation strategies offer more direct routes. Phosphonate-directed ortho C–H borylation of aromatic phosphonates has emerged as a powerful method. nih.gov Using commercially available iridium catalysts, this reaction provides direct access to ortho-borylated aryl phosphonates, which are versatile intermediates for further diversification into a wide range of highly substituted phosphoarenes. nih.gov Additionally, aromatic phosphonates can be functionalized with azido (B1232118) groups, which can serve as handles for subsequent "click" chemistry reactions or for coordinating with metal ions. acs.org

Aliphatic Functionalization: The aliphatic ethyl and methyl groups can also be modified, although direct C-H functionalization is more challenging than for aromatic systems. Functionalization often involves multi-step sequences starting from materials already bearing reactive groups. For instance, polymers containing aliphatic phosphonate esters can be synthesized via ring-opening polymerization of functionalized cyclic monomers or through post-polymerization modification where a phosphonate group is introduced onto a pre-formed polymer backbone. researchgate.net Radical phosphonylation allows for the grafting of phosphorus-containing groups directly onto sp2-hybridized carbon skeletons, a technique applicable to carbon nanostructures and potentially other aliphatic systems. nih.gov

Table 2: Selected Functionalization Reactions for Phosphonates

| Moiety | Reaction Type | Reagents/Catalyst | Product |

|---|---|---|---|

| Aromatic | ortho C–H Borylation nih.gov | Ir-based catalyst, B₂pin₂ | ortho-Boryl aryl phosphonate |

| Aromatic | Azidation acs.org | Multi-step from aldehyde | Azido-functionalized aromatic phosphonate |

| Aliphatic | Radical Phosphonylation nih.gov | Diethylphosphite, UV-illumination | Aliphatic C-P bond formation |

| Aliphatic | Post-polymerization "Click" Reaction researchgate.net | Azide-alkyne cycloaddition | Phosphonate-functionalized polymer |

Heterocyclic Phosphonate Derivatives

Incorporating a phosphonate group into a heterocyclic system combines the structural features of two important classes of pharmacologically active compounds. beilstein-journals.org The synthesis of these hybrid molecules has attracted considerable attention, with two general approaches being prevalent: the direct phosphorylation of a pre-formed heterocycle, and the construction of the heterocyclic ring from a phosphorus-containing building block. beilstein-journals.org

Multicomponent reactions (MCRs) have proven to be a particularly efficient and atom-economical tool for synthesizing heterocyclic phosphonates. beilstein-journals.orgmdpi.com These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials.

Examples of MCRs for heterocyclic phosphonate synthesis include:

Kabachnik-Fields Reaction: A three-component reaction of an aldehyde, an amine, and a dialkyl phosphite (B83602) is widely used to produce α-aminophosphonates. researchgate.net Intramolecular versions or subsequent cyclization steps can lead to N-heterocycles. For instance, a modified Kabachnik-Fields reaction followed by a palladium-catalyzed cyclization has been used to prepare (2H-isoindol-1-yl)phosphonates. beilstein-journals.org

Chromene Synthesis: A one-pot, three-component reaction between salicylaldehydes, malononitrile, and a trialkyl phosphite yields (2-amino-3-cyano-4H-chromen-4-yl)phosphonates. beilstein-journals.orgmdpi.com

Isoindolinone Synthesis: The condensation of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite under microwave conditions can produce isoindolin-1-one-3-phosphonates. mdpi.com

These methods provide access to a diverse range of heterocyclic systems, including quinolines, isoquinolines, imidazoles, and thiazoles, all bearing a phosphonate substituent. beilstein-journals.orgchim.it

Table 3: Synthesis of Heterocyclic Phosphonates via Multicomponent Reactions

| Heterocycle Class | Reactants | Reaction Type | Reference |

|---|---|---|---|

| (2H-Isoindol-1-yl)phosphonates | 2-Alkynylbenzaldehydes, anilines, phosphonates | Kabachnik-Fields followed by PdCl₂-catalyzed cyclization | beilstein-journals.org |

| (2-Amino-4H-chromen-4-yl)phosphonates | Salicylaldehydes, malononitrile, trialkyl phosphite | InCl₃-catalyzed one-pot reaction | beilstein-journals.org |

| Isoquinoline-1-phosphonates | Acetylenic aldehydes, amines, dialkyl phosphonates | Modified Kabachnik-Fields followed by Lewis acid-catalyzed cyclization | beilstein-journals.org |

| Isoindolin-1-one-3-phosphonates | 2-Formylbenzoic acid, primary amines, dialkyl phosphites | Microwave-assisted condensation | mdpi.com |

Design and Synthesis of Phosphonate Bioisosteres

Bioisosteres are chemical groups that can be interchanged without substantially altering a molecule's biological activity. core.ac.uk The phosphonate group is a classic and widely used bioisostere for both phosphate (B84403) and carboxylate moieties, offering significant advantages in drug design. cambridgemedchemconsulting.comnih.gov

To more closely mimic the electronic properties of the phosphate group, further modifications have been explored. The introduction of electron-withdrawing groups at the α-carbon, such as halogens, can modulate the pKa of the phosphonate to better match that of the corresponding phosphate. cambridgemedchemconsulting.com For example, α,α-difluorophosphonates are considered superior bioisosteres to simple methylene (B1212753) phosphonates. rsc.orgresearchgate.net α-Bromophosphonates have also been developed as phosphate bioisosteres, some of which act as irreversible inhibitors of phosphate-recognizing enzymes. rsc.orgresearchgate.net

Phosphonate as a Carboxylate Mimic: The phosphonic acid group can also serve as a bioisostere for a carboxylic acid group. chim.it The key difference lies in the geometry and acidity; the phosphonic acid is tetrahedral and generally more acidic (dinegative at physiological pH), whereas the carboxylic acid is planar and mononegative. chim.it This substitution can lead to altered binding interactions and has been exploited in the design of enzyme inhibitors.

Table 4: Comparison of Phosphate and Phosphonate Properties

| Property | Phosphate Group | Phosphonate Group |

|---|---|---|

| Core Bond | P-O-C (Phosphoester) | P-C (Phosphonate) |

| Metabolic Stability | Prone to enzymatic hydrolysis | Resistant to hydrolysis |

| Geometry | Tetrahedral | Tetrahedral |

| Acidity (pKa₂) | ~6.3 cambridgemedchemconsulting.com | ~6.7 - 8.4 core.ac.uk |

| Typical Charge (pH 7.4) | Dianionic | Dianionic |

Applications in Organic Synthesis and Materials Science Research

Benzyl (B1604629) Ethyl Methylphosphonate (B1257008) as a Synthon in Organic Transformations

Benzyl ethyl methylphosphonate serves as a versatile synthon, or building block, in a variety of organic transformations. Its structure, featuring a reactive methylene (B1212753) group activated by the adjacent phosphonate (B1237965) moiety, allows for the formation of new carbon-carbon bonds. The synthesis of various benzylphosphonate derivatives often involves palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters. A sustainable approach for this synthesis has been developed using a PEG/KI catalytic system, which proceeds efficiently at room temperature.

The phosphonate group makes the alpha-protons acidic, enabling deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile that can react with a range of electrophiles. For instance, a deprotonative cross-coupling process (DCCP) allows for the introduction of aromatic groups on benzylic phosphonates, leading to the synthesis of diarylmethyl phosphonates. While the Michaelis-Arbuzov reaction is a classic method for forming P-C bonds, direct dehydrative versions have been challenging. However, efficient metal-free nucleophilic substitution reactions have been developed to synthesize α-aminophosphonates using benzyl amines as carbonyl surrogates. These transformations highlight the utility of benzylphosphonate scaffolds in constructing more complex molecular architectures.

Organophosphorus Compounds in Organocatalysis and Metal-Catalyzed Reactions

Organophosphorus compounds are pivotal in the fields of organocatalysis and metal-catalyzed reactions due to their unique electronic and steric properties. In metal catalysis, they primarily function as ligands that coordinate to a metal center, modulating its reactivity, selectivity, and stability. The tunability of phosphine (B1218219) ligands, for example, has been a cornerstone in the development of homogeneous catalysis. Metal-organophosphine complexes are key players in numerous catalytic processes.

In the realm of organocatalysis, which avoids the use of metals, organophosphorus compounds can act as catalysts themselves. Nucleophilic phosphine catalysis, for instance, involves the initial addition of a tertiary phosphine to an electron-deficient multiple bond, creating a reactive zwitterionic intermediate that drives various transformations. This field has seen rapid growth, with applications in synthesizing optically active compounds. Although phosphine oxides are often byproducts in these reactions, methods are being developed to use them in catalytic cycles, bypassing waste generation. The diverse reactivity of organophosphorus compounds, from phosphines to phosphoric acids, makes them indispensable tools for synthetic chemists.

Table 1: Roles of Organophosphorus Compounds in Catalysis

| Catalysis Type | Role of Organophosphorus Compound | Examples of Transformations |

|---|---|---|

| Metal Catalysis | Ligand for metal center | Cross-coupling reactions, hydrogenation, hydroformylation |

| Organocatalysis | Direct catalyst (e.g., nucleophile) | Michael addition, Rauhut-Currier reaction, Baylis-Hillman reaction |

| Acid Catalysis | Chiral Brønsted acid | Asymmetric synthesis of allenes and styrenes |

Phosphonates in Horner-Wadsworth-Emmons Olefination and Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds (olefins). It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the related Wittig reaction is that the phosphonate-stabilized carbanions are generally more nucleophilic and less basic than phosphonium (B103445) ylides. This allows them to react effectively even with hindered ketones under mild conditions. Furthermore, the dialkylphosphate salt byproduct is water-soluble, facilitating a much simpler purification process via aqueous extraction.

A significant feature of the HWE reaction is its stereoselectivity. The reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity. The mechanism involves the formation of an oxaphosphetane intermediate, and the steric interactions within the transition state favor the pathway leading to the trans-olefin.

The stereochemical outcome can be reversed to favor the (Z)-alkene through a modification developed by W. Clark Still and C. Gennari. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating reaction conditions (such as KHMDS and 18-crown-6). This change accelerates the elimination step of the oxaphosphetane intermediate, leading to the preferential formation of the kinetically favored (Z)-alkene.

Table 2: Comparison of HWE Reaction Conditions for Alkene Synthesis

| Reaction Variant | Phosphonate Reagent | Typical Base/Conditions | Predominant Product |

|---|---|---|---|

| Standard HWE | Stabilized alkyl phosphonate (e.g., ethyl ester) | NaH, NaOMe, BuLi | (E)-Alkene |

| Still-Gennari | Phosphonate with electron-withdrawing groups (e.g., trifluoroethyl) | KHMDS, 18-crown-6 (B118740) | (Z)-Alkene |

Integration of Phosphonate Moieties into Polymeric Materials and Surface Functionalization

The incorporation of phosphonate groups into polymeric materials imparts valuable properties such as improved thermal stability, flame retardancy, and adhesion. There are two primary strategies for creating phosphonate-containing polymers: the direct polymerization of phosphonate-functionalized monomers or the post-polymerization modification of a pre-existing polymer. For example, phosphonate-functionalized nanoparticles have been synthesized via the free-radical copolymerization of vinylphosphonic acid with monomers like styrene (B11656) or methyl methacrylate (B99206) in a miniemulsion process. Another approach involves the synthesis of diblock copolymers containing phosphonate moieties using controlled polymerization techniques like RAFT, which allows for precise control over the polymer architecture.

Surface functionalization with phosphonates is a robust method for modifying the properties of various inorganic and carbon-based materials. Phosphonic acids and their esters can form strong, stable bonds with metal oxide surfaces such as zirconia (ZrO₂) and titania, as well as nanodiamonds and carbon nanotubes. This surface modification is achieved through the condensation of the phosphonate group with surface hydroxyl groups, creating stable P-O-Metal linkages. This approach has been used to:

Improve the dispersion of nanoparticles in organic solvents.

Create hybrid materials for use as adsorbents for pollutants like polycyclic aromatic hydrocarbons (PAHs).

Enhance the thermal stability of materials like carbon nanotubes.

Develop new organic-inorganic hybrid materials with tailored properties.

Phosphonates in Supramolecular Chemistry and the Development of Hybrid Materials

Phosphonates are highly effective building blocks in supramolecular chemistry and the design of organic-inorganic hybrid materials. Their ability to act as strong multidentate ligands for a wide range of metal ions allows for the self-assembly of well-ordered, multidimensional structures. This has led to the development of a large family of materials known as metal-phosphonates.

Metal-phosphonate hybrid materials combine the properties of both organic and inorganic components at the molecular level. By using organically bridged bis- or polyphosphonic acids, functional organic groups can be homogeneously incorporated into an inorganic framework. These materials can be designed to have high surface areas and controlled porosity, including mesoporous structures, making them promising for applications in:

Catalysis: The porous nature and functional groups can create active sites for various chemical reactions.

Adsorption and Separation: They can be used to capture heavy metal ions or separate organic molecules.

Sensing: Their unique structures can be exploited for the development of chemical sensors.

In supramolecular chemistry, the strong binding affinity of the phosphonate group is utilized to create host-guest complexes. Noncovalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the assembly of these supramolecular structures. For example, "nanojar" receptors have been shown to strongly bind phosphonate anions within their hydrophilic cavities through a multitude of hydrogen bonds. This area of research is critical for developing systems for molecular recognition, ion transport, and sensing.

Future Research Directions and Emerging Paradigms in Phosphonate Chemistry

Development of Novel and Highly Efficient Green Synthetic Methodologies

The development of environmentally benign synthetic routes for phosphonates is a major focus of current research. sciencedaily.combioengineer.org Traditional methods for creating the crucial carbon-phosphorus (C-P) bond, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, often suffer from drawbacks like harsh reaction conditions. frontiersin.org Modern green chemistry approaches aim to mitigate these issues through various strategies. rsc.org

Key Green Methodologies:

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to improved reaction kinetics. tandfonline.com

Microwave-Assisted Synthesis: The use of microwaves can dramatically reduce reaction times and improve yields by providing efficient and direct heating to the reaction mixture. rsc.org

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, often under milder conditions than conventional heating. rsc.org